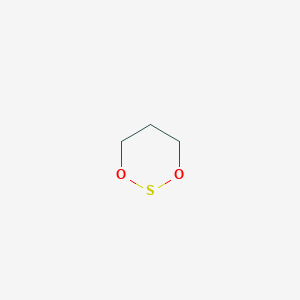

1,3,2-Dioxathiane

説明

特性

CAS番号 |

3358-26-7 |

|---|---|

分子式 |

C3H6O2S |

分子量 |

106.15 g/mol |

IUPAC名 |

1,3,2-dioxathiane |

InChI |

InChI=1S/C3H6O2S/c1-2-4-6-5-3-1/h1-3H2 |

InChIキー |

AVFVSPRFKUZFPS-UHFFFAOYSA-N |

正規SMILES |

C1COSOC1 |

製品の起源 |

United States |

類似化合物との比較

Key Differences:

Functional Implications :

- The sulfate’s higher oxidation state enhances stability in high-voltage battery environments, whereas the sulfite’s liquid state may facilitate better electrolyte mixing .

- The sulfite’s lower molecular weight (122.14 vs. 138.14) could reduce electrolyte viscosity but may compromise thermal resilience .

Fluorinated Derivatives: 5,5-Difluoro-1,3,2-Dioxathiane 2,2-Dioxide

CAS 1215071-15-0 (C₃H₄F₂O₄S, MW 186.12 g/mol) introduces fluorine substituents at the 5-position of the dioxathiane ring .

Key Differences:

| Property | This compound 2,2-Dioxide | 5,5-Difluoro Derivative |

|---|---|---|

| Molecular Formula | C₃H₆O₄S | C₃H₄F₂O₄S |

| Substituents | None | Two fluorine atoms |

| Electrochemical Impact | Standard conductivity | Enhanced ion dissociation via electronegativity |

Functional Implications :

- However, synthetic complexity may limit commercial scalability .

1,4-Dioxane Derivatives

Compounds like 1,4-dioxane (CAS 123-91-1) share a six-membered ring structure but lack sulfur and exhibit distinct reactivity.

Q & A

Q. What are the primary synthetic routes for 1,3,2-dioxathiane (2,2-dioxide), and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of 1,3-propanediol with sulfur trioxide (SO₃) or sulfonating agents under controlled conditions. Key variables include temperature (optimal range: 40–60°C), solvent selection (e.g., dichloromethane or ethers), and stoichiometric ratios to minimize side reactions like over-sulfonation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical, as impurities such as unreacted diol or sulfonic acid derivatives can affect electrochemical performance in battery applications .

Q. How is the molecular structure of this compound (2,2-dioxide) characterized experimentally?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are standard methods. The six-membered dioxathiane ring exhibits a chair conformation, with sulfur in the axial position. H NMR in CDCl₃ shows distinct proton signals for the cyclic sulfate group (δ 4.2–4.5 ppm) and methylene groups (δ 1.8–2.1 ppm). Fourier-transform infrared (FTIR) spectroscopy identifies characteristic S=O stretches at 1180–1250 cm⁻¹ and C-O-S vibrations at 950–1050 cm⁻¹ .

Q. What role does this compound (2,2-dioxide) play in lithium-ion battery electrolytes, and how is its performance evaluated?

As an electrolyte additive, it improves low-temperature conductivity by suppressing solvent co-intercalation into graphite anodes. Performance is assessed via cyclic voltammetry (CV) to measure electrochemical stability (>4.5 V vs. Li/Li⁺) and impedance spectroscopy to quantify interfacial resistance. Comparative studies with commercial additives (e.g., vinylene carbonate) are conducted using coin-cell cycling tests under varied temperatures (-20°C to 60°C) .

Advanced Research Questions

Q. How do structural modifications of this compound (2,2-dioxide) impact its electrochemical and toxicological profiles?

Substituting the sulfur atom with selenium or altering the ring size (e.g., 5-membered dioxathiolane) can modulate redox stability and toxicity. For example, selenium analogs show higher thermal stability but increased acute oral toxicity (LD₅₀ < 50 mg/kg). Computational modeling (DFT) predicts electronic structure changes, while in vitro assays (e.g., HepG2 cell viability) assess cytotoxicity .

Q. What contradictions exist in reported toxicity data for this compound (2,2-dioxide), and how can they be resolved?

Discrepancies in acute oral toxicity (LD₅₀: 50–300 mg/kg) may arise from differences in purity, solvent carriers, or animal models. Harmonized testing under OECD Guidelines 423 (Acute Oral Toxicity) is recommended, with gas chromatography-mass spectrometry (GC-MS) to verify compound purity. Cross-species comparisons (rodent vs. zebrafish) can clarify metabolic pathways .

Q. What experimental strategies optimize the use of this compound (2,2-dioxide) in high-voltage lithium-ion batteries?

Pairing with fluorinated solvents (e.g., fluoroethylene carbonate) enhances anodic stability. In situ Raman spectroscopy monitors SEI (solid-electrolyte interphase) formation on graphite, while X-ray photoelectron spectroscopy (XPS) identifies sulfur-containing decomposition products (e.g., Li₂SO₃). Accelerated aging tests (60°C, 100 cycles) evaluate long-term stability .

Q. How can conflicting results in the compound’s thermal stability be addressed?

Reported melting points vary (58–62°C), likely due to polymorphic forms or hygroscopicity. Differential scanning calorimetry (DSC) under inert gas (N₂) and controlled humidity (<10% RH) can standardize measurements. Thermogravimetric analysis (TGA) under oxidative vs. inert atmospheres clarifies decomposition pathways (e.g., SO₂ release above 200°C) .

Q. What methodologies identify degradation byproducts of this compound (2,2-dioxide) in electrochemical systems?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects sulfonic acid derivatives and cyclic ethers in aged electrolytes. Isotopic labeling (S) tracks sulfur redistribution during cycling. Quantum mechanical/molecular mechanical (QM/MM) simulations model reaction pathways at electrode interfaces .

Methodological Considerations

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR + XRD for structure; CV + EIS for electrochemistry).

- Experimental Design : Include control groups (e.g., additive-free electrolytes) and replicate measurements to account for batch variability.

- Safety Protocols : Adhere to GHS Category 3.1 guidelines for acute toxicity, including fume hood use and personal protective equipment (PPE) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。